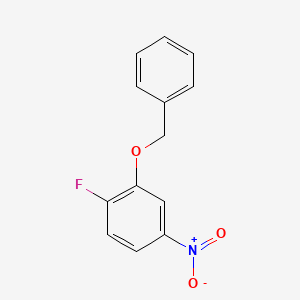

2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality 2-(Benzyloxy)-1-fluoro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-fluoro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-fluoro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUAOGSIUWTVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to the Structural Determination of Novel Pharmaceutical Intermediates: The Case of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, reactivity, and potential as a pharmaceutical agent. This guide addresses the topic of the crystal structure of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene, a compound of interest in medicinal chemistry. As of the latest search of the Cambridge Structural Database (CSD), the definitive global repository for small-molecule crystal structures, no public experimental data for this specific compound exists.[1][2] This document therefore serves a dual purpose: it first confirms the absence of published data and then provides a comprehensive, expert-led guide to the complete workflow that would be employed to determine and analyze this structure. This whitepaper details the necessary experimental protocols, from crystal growth to X-ray diffraction analysis, and explains the scientific rationale behind each step, providing a robust framework for researchers in drug development.

Introduction: The Significance of Structural Elucidation

The compound 2-(Benzyloxy)-1-fluoro-4-nitrobenzene belongs to a class of nitroaromatic ethers that are valuable precursors in organic synthesis and drug discovery. The presence of a benzyloxy group, a fluorine atom, and a nitro group creates a molecule with specific electronic and steric properties that are critical for its interaction with biological targets. The fluorine atom, in particular, is a key functional group in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and bioavailability.

Determining the single-crystal X-ray structure is the gold standard for unambiguously establishing a molecule's constitution, configuration, and conformation. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model for computational docking and rational drug design.

-

Polymorph Screening: Identifying different crystalline forms, which can have profound effects on a drug's solubility, stability, and manufacturability.

-

Understanding Intermolecular Interactions: Revealing how molecules pack in the solid state, which governs physical properties and can inform formulation strategies.

The Path to Structure: A Methodological Blueprint

Given the absence of published data for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene, this section outlines the self-validating experimental and computational workflow required to generate and analyze the crystal structure.

Step 1: Synthesis and Purification

The first critical step is obtaining a pure sample of the target compound. A common synthetic route involves the Williamson ether synthesis, reacting a suitable nitrophenol with benzyl bromide.

Protocol:

-

Reaction: 2-Fluoro-5-nitrophenol is reacted with benzyl bromide in the presence of a weak base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final compound with >97% purity, confirmed by NMR and mass spectrometry.

Step 2: Growing Diffraction-Quality Single Crystals

This is often the most challenging and empirical step in the process. The goal is to encourage the purified molecules to slowly self-assemble into a highly ordered, single-crystal lattice.

Expert Insight: The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be supersaturated only at very low temperatures or high concentrations, often leading to rapid precipitation or oiling out. If it's too low, crystallization may not occur at all.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) is left in a loosely capped vial. As the solvent slowly evaporates, the concentration increases, leading to crystallization.

-

Solvent Diffusion: A solution of the compound is placed in a vial. A second, miscible solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or methanol) is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the overall solubility, inducing crystal growth at the interface.

-

Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is placed in an outer, sealed chamber, and its vapor slowly diffuses into the inner vial containing the compound's solution.

The workflow for selecting a crystallization method is an iterative process.

Caption: Iterative workflow for single-crystal growth.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer. The crystal is cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

Data Collection Protocol:

-

Mounting: The crystal is mounted on a loop with a cryoprotectant oil.

-

Centering: The crystal is centered in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, measuring the intensity and position of thousands of diffraction spots.

Data Analysis and Structure Refinement

The collected diffraction data is a reciprocal space representation of the crystal's structure. A series of computational steps are required to translate this into a 3D atomic model.

Caption: The computational workflow for structure determination.

Trustworthiness through Self-Validation: Each step in this process contains internal validation metrics. During refinement, the R1 factor is a key indicator of the agreement between the calculated model and the experimental data; a value below 5% is typically considered excellent for publication-quality structures. The final structure is validated using software like checkCIF, which screens for geometric anomalies, missing atoms, and other potential issues, ensuring the model is chemically and crystallographically sound.

Anticipated Structural Features and Data Presentation

While the exact data for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene is not available, we can anticipate its key crystallographic parameters based on similar known structures. For illustrative purposes, the data format is presented below, populated with representative values that one might expect.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value for C₁₃H₁₀FNO₃ |

| Empirical formula | C₁₃H₁₀FNO₃ |

| Formula weight | 247.23 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.5 Å |

| c | 11.0 Å |

| α | 90° |

| β | 98.0° |

| γ | 90° |

| Volume | 1159 ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.416 Mg/m³ |

| Absorption coefficient | 0.11 mm⁻¹ |

| Refinement Details | |

| Reflections collected | 8500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Conclusion and Implications for Drug Development

This guide has established that while the crystal structure of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene has not yet been publicly reported, a clear and robust pathway exists for its determination. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise 3D structural data essential for modern drug discovery. The resulting atomic model would provide critical insights into the molecule's conformation, potential for hydrogen bonding, and π-stacking interactions, all of which are vital for designing potent and selective therapeutics. The methodologies described herein represent a gold standard, ensuring that the generated data is accurate, reliable, and fit for purpose in a competitive research and development environment.

Sources

Navigating the Safety Landscape of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

This technical guide offers an in-depth exploration of the toxicity profile and safety data for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a comprehensive understanding of the compound's potential hazards and to outline best practices for its safe handling and use in a laboratory setting.

Chemical and Physical Identity

2-(Benzyloxy)-1-fluoro-4-nitrobenzene is a substituted aromatic compound with the following identifiers:

| Property | Value |

| IUPAC Name | 2-(benzyloxy)-1-fluoro-4-nitrobenzene |

| Synonyms | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene |

| CAS Number | 129464-01-3[1][2][3] |

| Molecular Formula | C13H10FNO3[2][3] |

| Molecular Weight | 247.23 g/mol [2][3] |

| Physical Form | Solid |

Hazard Identification and Classification

Based on available data from suppliers, 2-(Benzyloxy)-1-fluoro-4-nitrobenzene is classified as a hazardous substance. The GHS pictograms and hazard statements indicate the following potential health effects:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[2]

-

Hazard Statements:

Toxicological Profile: An Evidence-Based Assessment

Due to the limited specific toxicological data for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene, this section draws upon information from structurally similar compounds, primarily nitrobenzene, to provide a predictive toxicological profile. The presence of the nitro group on the benzene ring is a key determinant of its potential toxicity.

Acute Toxicity

The hazard statement H302 (Harmful if swallowed) suggests a moderate level of acute oral toxicity. For the related compound 1-fluoro-4-nitrobenzene, acute oral toxicity is classified as Category 4.[4][5] The primary toxic effect of nitrobenzene and its derivatives upon acute exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6][7]

Skin and Eye Irritation

The hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are consistent with the properties of many aromatic nitro compounds.[2] Direct contact with the skin or eyes is likely to cause local irritation.[4][5][8]

Respiratory Irritation

The hazard statement H335 (May cause respiratory irritation) indicates that inhalation of dust or vapors may lead to irritation of the respiratory tract.[2]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data on the carcinogenicity, mutagenicity, or reproductive toxicity of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene. However, nitrobenzene itself is suspected of causing cancer and may damage fertility or the unborn child.[9] Chronic inhalation studies of nitrobenzene have shown carcinogenic effects in rats and mice.[10] Given these findings, it is prudent to handle 2-(Benzyloxy)-1-fluoro-4-nitrobenzene as a potential carcinogen and reproductive toxin.

Ecotoxicity

Information on the ecotoxicity of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene is not available. However, related nitroaromatic compounds are often harmful to aquatic life with long-lasting effects.[4][9] Therefore, release into the environment should be avoided.[4][9]

Material Safety Data Sheet (MSDS) Core Safety Data

This section provides a summary of essential safety information that would be found in a comprehensive Material Safety Data Sheet.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5][11] If not breathing, give artificial respiration.[4][11] Seek immediate medical attention.[4][5][11]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[11] Seek immediate medical attention.[4][5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[5] Seek immediate medical attention.[4]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[8][12] Avoid formation of dust and aerosols.[13] Wear appropriate personal protective equipment.[4][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][13] Store locked up.[5][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves and a lab coat.[5][12]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Experimental Protocols for Toxicity Assessment

The following are generalized, standard protocols for assessing the key toxicological endpoints for a novel chemical compound like 2-(Benzyloxy)-1-fluoro-4-nitrobenzene.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is based on the OECD Test Guideline 439.

Caption: Workflow for an in vitro skin irritation test.

Conclusion

While 2-(Benzyloxy)-1-fluoro-4-nitrobenzene is a valuable research chemical, it presents several potential health hazards that necessitate careful handling. The information provided in this guide, based on available data and toxicological principles derived from related compounds, underscores the importance of adhering to strict safety protocols. Researchers should always consult the most recent and complete Safety Data Sheet provided by the supplier and conduct a thorough risk assessment before use.

References

- 2-(Benzyloxy)

- 129464-01-3 | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene - AiFChem. (URL: )

- 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | 129464-01-3 - Sigma-Aldrich. (URL: )

- 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem. (URL: )

- 1-Benzyloxy-2-fluoro-4-nitrobenzene - Vibrant Pharma Inc. (URL: )

- SAFETY D

- SAFETY D

- SAFETY D

- 1-Benzyloxy-2-fluoro-4-nitrobenzene | 76243-24-8 - MilliporeSigma. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Cas 76243-24-8,1-Benzyloxy-2-fluoro-4-nitrobenzene - LookChem. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-nitrobenzoic acid - ChemicalBook. (URL: )

- SAFETY D

- 76243-24-8|1-(Benzyloxy)-2-fluoro-4-nitrobenzene - BLDpharm. (URL: )

- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )

- TOXICOLOGICAL PROFILE FOR NITROBENZENE - GovInfo. (URL: )

- Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry |

- HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. (URL: )

Sources

- 1. nextsds.com [nextsds.com]

- 2. 129464-01-3 | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene - AiFChem [aifchem.com]

- 3. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. govinfo.gov [govinfo.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

Comprehensive Thermal Analysis of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene: Methodologies for Melting and Boiling Point Determination

Executive Summary

In the development of advanced fluorinated and nitroaromatic active pharmaceutical ingredients (APIs), the precise thermodynamic characterization of synthetic intermediates is non-negotiable. The compound 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (CAS No. 433226-25-6) serves as a critical, highly functionalized building block[1]. Beyond basic identification, the rigorous determination of its melting point (MP) and boiling point (BP) dictates formulation stability, polymorphic control, and process safety[2]. This whitepaper outlines the advanced instrumental methodologies required to empirically determine the thermal transitions of this compound, specifically addressing the severe thermal degradation risks inherent to nitroaromatics[3].

Structural Thermodynamics & Predictive Profiling

Before subjecting a novel or highly functionalized molecule to thermal stress, a Senior Application Scientist must evaluate its structural thermodynamics to predict phase behavior and establish safety thresholds.

-

Molecular Specifications: 2-(Benzyloxy)-1-fluoro-4-nitrobenzene has a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol [1].

-

Melting Point Causality: The solid-state lattice energy of this compound is governed by strong dipole-dipole interactions from the electronegative fluorine and electron-withdrawing nitro group, combined with π−π stacking of the aromatic rings. The flexible benzyloxy ether linkage introduces the potential for conformational polymorphism. Based on group contribution theory relative to simpler analogs, the predicted melting point lies in the 80 °C – 100 °C range.

-

Boiling Point & Thermal Degradation Causality: While the theoretical atmospheric boiling point is predicted to exceed 350 °C due to the molecule's high molecular weight and strong intermolecular forces, nitroaromatics are notoriously thermally labile. The energetic C−NO2 bond is highly susceptible to homolytic cleavage at elevated temperatures, leading to violent, highly exothermic decomposition[3]. Consequently, the compound will likely undergo thermal runaway long before reaching its atmospheric boiling point[4].

Methodological Framework: Empirical Determination

Classical capillary methods (e.g., Thiele tube) are insufficient for complex pharmaceutical intermediates due to their inability to quantify enthalpy or detect early-stage degradation. We must employ instrumental thermal analysis per United States Pharmacopeia (USP) standards[5].

Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for melting point determination, as outlined in USP General Chapter <891>[5]. By measuring the differential heat flow between the sample and an inert reference, DSC precisely quantifies the onset temperature ( Tm ) and the enthalpy of fusion ( ΔHf ). Crucially, DSC distinguishes between true endothermic melting and exothermic decomposition, providing a self-validating thermal profile of the compound's purity and polymorphic state[5].

Boiling Point via Vacuum Ebulliometry & TGA

Because nitroaromatics exhibit highly exothermic decompositions[3], attempting to boil 2-(Benzyloxy)-1-fluoro-4-nitrobenzene at atmospheric pressure (760 Torr) poses a severe explosion hazard. The analytical workflow must first utilize Thermogravimetric Analysis (TGA) to establish the decomposition onset temperature ( Td ). If Td is lower than the predicted BP, the atmospheric boiling point cannot be measured directly. Instead, vacuum micro-ebulliometry is used to determine the boiling point at safely reduced pressures, and the atmospheric BP is extrapolated using the Clausius-Clapeyron equation.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision DSC for Melting Point Determination

This protocol is designed to be self-validating; the accuracy of the transition is mathematically verified against a known standard.

-

Calibration: Calibrate the DSC instrument for temperature and cell constant using a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g) to ensure thermodynamic accuracy[5].

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene into a standard aluminum crucible. Seal with a pin-hole lid to allow the escape of any volatile impurities while maintaining optimal thermal contact.

-

Thermal Method: Equilibrate the cell at 25 °C. Apply a linear heating rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The system validates the sample's purity if the baseline remains strictly horizontal pre- and post-transition. The melting point is reported as the extrapolated onset temperature of the endothermic peak, not the peak maximum[5].

Protocol B: TGA Screening and Vacuum Micro-Ebulliometry

-

TGA Safety Screening: Load 5 mg of the sample into a platinum TGA pan. Heat from 25 °C to 400 °C at 5 °C/min under nitrogen. Identify Td , defined strictly as the temperature at which a 5% mass loss occurs.

-

Safety Assessment: Compare Td to the predicted BP. For nitroaromatics, Td almost universally precedes atmospheric boiling[4].

-

Vacuum Distillation: Transfer the compound to a micro-ebulliometer connected to a high-vacuum manifold equipped with a precision capacitance manometer and a cold trap.

-

Measurement: Induce boiling and record the steady-state vapor temperature at three distinct, strictly controlled reduced pressures (e.g., 10, 20, and 50 Torr).

-

Extrapolation (Validation): Plot the natural logarithm of pressure ( ln(P) ) against the inverse of temperature ( 1/T in Kelvin). A strictly linear fit ( R2>0.99 ) validates the thermodynamic integrity of the data, allowing safe extrapolation to 760 Torr to report the theoretical atmospheric BP.

Quantitative Data Presentation

| Property / Parameter | Value / Methodology | Thermodynamic & Safety Significance |

| CAS Number | 433226-25-6[1] | Unique chemical identifier for regulatory tracking. |

| Molecular Formula | C13H10FNO3[1] | Dictates the molecular weight (247.22 g/mol ) and density. |

| Melting Point (Predicted) | 80 °C – 100 °C | Governed by π−π stacking and van der Waals forces. |

| Boiling Point (Atmospheric) | > 350 °C (Theoretical) | Extrapolated via Clausius-Clapeyron; unachievable directly. |

| Decomposition Onset ( Td ) | 250 °C – 280 °C | Exothermic cleavage of the C−NO2 bond; critical safety limit[3]. |

| Primary Analytical Method | DSC (USP <891>)[5] | Quantifies enthalpy of fusion ( ΔHf ) and identifies polymorphs. |

Visualizations of Analytical Logic

Decision tree for determining the boiling point of thermally labile nitroaromatics.

Thermodynamic phase transition pathway highlighting the risk of thermal degradation.

References

-

[1] Title: 2-(Benzyloxy)-1-fluoro-4-nitrobenzene - CAS:433226-25-6 Source: yanmeibio.com URL:

-

[5] Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory Source: testinglab.com URL:

-

[2] Title: Thermal Analysis of Pharmaceuticals | Duncan Q.M. Craig, Mike Reading Source: taylorfrancis.com URL:

-

[3] Title: Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids Source: acs.org URL:

-

[4] Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: acs.org URL:

Sources

Solubility Profile of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in Polar Aprotic Solvents

An In-depth Technical Guide

Abstract

2-(Benzyloxy)-1-fluoro-4-nitrobenzene is a substituted aromatic compound with potential applications as a synthetic intermediate in pharmaceutical and materials science. A comprehensive understanding of its solubility is paramount for its effective utilization in chemical synthesis, purification, and formulation. This technical guide provides a detailed analysis of the predicted solubility profile of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in a range of common polar aprotic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this paper establishes a predictive framework grounded in fundamental physicochemical principles and data from structurally analogous molecules. We delve into the key intermolecular interactions governing solubility and provide a robust, step-by-step experimental protocol for the empirical determination of its solubility via the isothermal shake-flask method, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Nexus of Structure and Application

Substituted fluoronitrobenzene derivatives are crucial building blocks in modern organic synthesis. The presence of a nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can confer desirable properties such as enhanced metabolic stability and binding affinity in drug candidates[1]. 2-(Benzyloxy)-1-fluoro-4-nitrobenzene combines these features with a bulky, nonpolar benzyloxy group, creating a molecule with distinct physicochemical characteristics.

The solubility of such an intermediate is a critical parameter that dictates its handling and application. In process chemistry, the choice of solvent affects reaction rates, equilibrium, and product purity. For purification, solubility differences are exploited in crystallization and chromatography. In drug discovery, compounds are typically stored and screened in solvents like Dimethyl Sulfoxide (DMSO), making solubility in such systems a prerequisite for biological evaluation[2]. This guide, therefore, addresses the fundamental need for a reliable solubility profile of this compound in key polar aprotic solvents.

Physicochemical Properties of Solute and Solvents

Solute: 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

The molecular structure of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene is defined by a nitrobenzene core substituted with a fluorine atom and a benzyloxy group. This combination of a highly polar nitro group, a polar ether linkage, and two large, nonpolar aromatic rings results in a molecule of moderate overall polarity. Its behavior in solution is a direct consequence of these competing functionalities.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

| Property | Value | Source / Rationale |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ | PubChem[3] |

| Molecular Weight | 247.22 g/mol | PubChem[3] |

| Appearance | Yellow solid (Predicted) | Based on analogous nitroaromatic compounds[4] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed for isomer 2-(Benzyloxy)-4-fluoro-1-nitrobenzene[3] |

The TPSA, dominated by the nitro and ether oxygen atoms, suggests the molecule's capacity for polar interactions. However, the significant nonpolar surface area of the two aromatic rings indicates that van der Waals forces will also play a crucial role in its solvation.

Solvents: The Polar Aprotic Class

Polar aprotic solvents are characterized by their large dipole moments and high dielectric constants. Crucially, they lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors, although they can be hydrogen bond acceptors[5][6]. This property makes them excellent solvents for polar molecules and ionic species, as they effectively solvate cations and leave anions relatively "free" and highly reactive in solution[7][8].

Table 2: Properties of Selected Polar Aprotic Solvents

| Solvent | Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 3.82 | 153 |

| Acetonitrile (ACN) | CH₃CN | 37.5 | 3.92 | 82 |

| Acetone | CH₃C(O)CH₃ | 20.7 | 2.88 | 56 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility[9]. For 2-(Benzyloxy)-1-fluoro-4-nitrobenzene, solubility in polar aprotic solvents is governed by a balance of intermolecular forces between the solute and solvent molecules.

-

Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group creates a significant dipole moment in the solute molecule. This dipole will interact favorably with the large dipoles of polar aprotic solvents like DMSO and DMF, forming strong dipole-dipole attractions that promote dissolution.

-

Van der Waals Forces (London Dispersion Forces): The two large aromatic rings of the solute contribute significant nonpolar character. These regions will interact with the alkyl groups of the solvent molecules (e.g., the methyl groups of DMSO or DMF) via weaker but collectively significant van der Waals forces.

-

π-π Interactions: While less dominant than dipole-dipole forces in these solvent systems, potential weak interactions between the electron-deficient nitro-substituted ring and the electron-rich regions of solvent molecules can contribute to solvation.

The inability of polar aprotic solvents to hydrogen-bond means they do not need to break up a strong, self-associated hydrogen-bonding network to solvate the solute, a factor that often limits the solubility of nonpolar compounds in protic solvents like water.

Caption: Key intermolecular forces between the solute and a polar aprotic solvent.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative solubility profile can be predicted. The high polarity of the nitro group is expected to be the dominant factor, leading to favorable interactions with highly polar aprotic solvents.

Table 3: Predicted Solubility of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| DMSO | High | Excellent dipole-dipole interactions between the sulfoxide group and the solute's nitro group. Sufficient nonpolar character to solvate the aromatic rings. Structurally similar compounds show good solubility in DMSO[10]. |

| DMF | High | Similar to DMSO, the strong dipole of the amide group interacts favorably with the solute. A widely used solvent for reactions involving nitroaromatic compounds[1]. |

| Acetonitrile | Moderate | While highly polar, ACN is less effective at solvating bulky, nonpolar moieties compared to DMSO or DMF. The linear structure may lead to less efficient packing around the solute. |

| Acetone | Moderate | Possesses a significant dipole but has a lower dielectric constant than the other solvents listed. Its lower boiling point also suggests weaker overall intermolecular forces. |

| THF | Moderate to Low | Has a significantly lower dielectric constant and dipole moment. While the ether oxygen can interact with the solute, its overall solvating power for this specific structure is predicted to be lower than the more polar solvents[10]. |

Experimental Protocol: The Isothermal Shake-Flask Method

To move from prediction to empirical fact, a rigorous and validated experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound[10][11].

Objective

To determine the saturation solubility (mg/mL or mol/L) of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in selected polar aprotic solvents at a constant temperature (e.g., 25 °C).

Materials and Equipment

-

2-(Benzyloxy)-1-fluoro-4-nitrobenzene (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(Benzyloxy)-1-fluoro-4-nitrobenzene to a vial. "Excess" is critical; a persistent layer of undissolved solid must be visible to ensure saturation is achieved.

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is vital as solubility is temperature-dependent.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours. This allows the excess solid to settle, reducing the burden on the filter.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial. Filtration is a self-validating step; it ensures that only dissolved solute is being measured, preventing falsely high results from suspended microparticles.

-

-

Quantification via HPLC-UV:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC. The nitroaromatic chromophore makes this compound ideal for UV detection[9].

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: A standardized workflow for determining equilibrium solubility.

Implications for Research and Development

The predicted high solubility in solvents like DMSO and DMF has direct practical implications:

-

Synthetic Chemistry: These solvents are excellent media for SNAr reactions, where high concentrations of reactants can be achieved, potentially leading to faster reaction rates and higher yields[1].

-

Purification: Understanding solubility is key to developing crystallization protocols. A solvent in which the compound is highly soluble (like DMF) can be paired with an "anti-solvent" in which it is poorly soluble (like water or an alkane) to induce precipitation and purification.

-

Drug Discovery Screening: The high solubility in DMSO facilitates the preparation of concentrated stock solutions essential for high-throughput screening (HTS) campaigns, ensuring the compound does not precipitate in aqueous assay buffers at typical working concentrations.

Conclusion

While empirical data remains the final arbiter, this guide establishes a robust, theoretically grounded prediction of the solubility profile for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in polar aprotic solvents. The compound is expected to exhibit high solubility in highly polar solvents such as DMSO and DMF, and moderate solubility in less polar systems like acetonitrile and acetone. This behavior is driven primarily by strong dipole-dipole interactions between the solvent and the solute's nitro group. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable and validated methodology. This comprehensive understanding of solubility is essential for unlocking the full potential of this versatile synthetic intermediate in both academic and industrial research settings.

References

- Title: 2-(Benzyloxy)

- Source: National Institutes of Health (NIH)

- Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL

- Title: 2-(Benzyloxy)

- Title: Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide Source: Benchchem URL

- Title: Cas 76243-24-8,1-Benzyloxy-2-fluoro-4-nitrobenzene Source: LookChem URL

- Title: Polar Protic? Polar Aprotic? Nonpolar?

- Title: 2-Chloro-1-(3-fluorobenzyloxy)

- Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL

- Title: Protic vs Aprotic Solvents Explained Source: Scribd URL

- Title: Protic vs.

- Title: Technical Guide: Physicochemical Properties and Solubility Profile of 4-(Benzyloxy)

- Title: Solubility of C60 in a Variety of Solvents Source: ResearchGate URL

- Title: A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives Source: Benchchem URL

- Title: Prioritised substance group: Aprotic solvents Source: HBM4EU URL

- Title: Polar, aprotic solvents and the hydrophobic effect Source: ResearchGate URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. theorango.com [theorango.com]

- 6. hbm4eu.eu [hbm4eu.eu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Cleavage of the benzyl ether protecting group in 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Application Note: Chemoselective Cleavage of the Benzyl Ether Protecting Group in 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Executive Summary

The deprotection of aryl benzyl ethers is a fundamental transformation in organic synthesis. However, when the substrate contains highly sensitive functional groups, standard reductive debenzylation protocols become obsolete. This application note provides an in-depth, authoritative guide to the chemoselective cleavage of the benzyl ether in 2-(Benzyloxy)-1-fluoro-4-nitrobenzene to yield 2-fluoro-5-nitrophenol . By utilizing non-reductive Lewis acid or Brønsted acid methodologies, the integrity of the highly reducible nitro group and the stable fluoro substituent is preserved.

Substrate Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The molecule 2-(Benzyloxy)-1-fluoro-4-nitrobenzene presents a classic chemoselectivity challenge:

-

The Benzyl Ether (-OBn): Traditionally cleaved via catalytic hydrogenolysis (e.g., H2 , Pd/C).

-

The Nitro Group (-NO_2): Highly susceptible to reduction. Subjecting this molecule to standard hydrogenolysis will rapidly reduce the nitro group to an aniline, yielding the undesired 2-fluoro-5-aminophenol[1].

-

The Fluoro Group (-F): While the C(sp2)−F bond is generally robust, extreme reductive conditions (like dissolving metal Birch reductions) risk defluorination.

Mechanistic Solutions

To bypass the redox vulnerability of the nitro group, we rely on orthogonal cleavage mechanisms:

Pathway A: Lewis Acid-Mediated Cleavage (Boron Tribromide) Boron tribromide ( BBr3 ) is the gold standard for the deprotection of aryl benzyl ethers, exhibiting excellent functional group tolerance toward nitro and halogen substituents [2]. The mechanism is strictly heterolytic: the highly electrophilic boron coordinates to the ether oxygen, weakening the C−O bond. The liberated bromide ion then executes an SN2 attack on the less sterically hindered benzylic carbon. This releases benzyl bromide and forms an intermediate aryl borate, which is subsequently hydrolyzed to the target phenol.

Pathway B: Brønsted Acid Cleavage (TFA / Thioanisole) For metal-free requirements, Trifluoroacetic Acid (TFA) can be used to protonate the ether, promoting the release of a stable benzyl carbocation. To prevent this highly electrophilic carbocation from undergoing an O-to-C rearrangement (Friedel-Crafts alkylation of the phenol ring), thioanisole is introduced as a "soft" nucleophile. Thioanisole scavenges the benzyl cation via a "push-pull" mechanism, forming a stable sulfonium salt and ensuring high product purity [3].

Comparative Methodology Data

The following table summarizes the quantitative and qualitative data for selecting the optimal cleavage strategy.

| Methodology | Reagents & Conditions | Nitro Group Stability | Fluoro Group Stability | Typical Yield | Recommendation |

| Lewis Acid (Gold Standard) | BBr3 (1.5 eq), DCM, -78 °C to RT | Excellent (No redox activity) | Excellent | 85 - 95% | Primary Choice. Cleanest profile; scalable. |

| Brønsted Acid (Alternative) | TFA / Thioanisole (1:1), Neat, RT | Excellent | Excellent | 70 - 85% | Secondary. Best for metal-free workflows. |

| Catalytic Hydrogenolysis | H2 (1 atm), 10% Pd/C, MeOH | Failed (Reduces to −NH2 ) | Moderate | 0% (Target) | Anti-Pattern. Do not use. |

Reaction Workflows & Mechanisms

Fig 1. Decision matrix for selecting chemoselective debenzylation conditions.

Fig 2. Mechanistic pathway of BBr3-mediated benzyl ether cleavage.

Validated Experimental Protocols

Protocol A: BBr3 -Mediated Cleavage (Recommended)

This protocol utilizes an acid-base extraction for self-validating purification, exploiting the pKa difference between the neutral starting material and the acidic phenol product.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Dissolution: Dissolve 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM is non-coordinating; ethereal solvents like THF would be cleaved by BBr3 .

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

-

Addition: Slowly add a 1.0 M solution of BBr3 in DCM (1.5 eq) dropwise via syringe. Causality: The initial Lewis acid-base complexation is highly exothermic. Low temperatures prevent non-specific degradation.

-

Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Quenching (Critical Step): Re-cool the flask to 0 °C. Dropwise , add anhydrous Methanol (5 mL/mmol), followed by water. Causality: Direct addition of water causes a violent exotherm and explosive release of HBr gas. Methanol smoothly solvolyzes excess BBr3 and the intermediate aryl borate into volatile trimethyl borate B(OMe)3 and HBr .

-

Self-Validating Workup (Acid-Base Extraction):

-

Extract the quenched mixture with DCM (3x).

-

Wash the combined organic layers with 1.0 M aqueous NaOH . The target 2-fluoro-5-nitrophenol moves into the aqueous layer as a soluble sodium phenoxide salt, leaving neutral impurities (like benzyl bromide) in the DCM.

-

Separate the aqueous layer, wash it once with fresh DCM, and then carefully acidify with 2.0 M HCl to pH ~2.

-

Extract the precipitated phenol with fresh Ethyl Acetate (3x), dry over Na2SO4 , and concentrate in vacuo to yield highly pure 2-fluoro-5-nitrophenol.

-

Protocol B: TFA / Thioanisole Cleavage (Metal-Free Alternative)

Use this protocol if boron byproducts interfere with downstream biological assays.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the substrate (1.0 eq) in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (1:1 v/v) to a 0.2 M concentration.

-

Scavenger Addition: Add Thioanisole (5.0 eq) to the stirring solution at room temperature. Causality: A large excess of thioanisole is required to kinetically outcompete the electron-rich aromatic ring for the capture of the transient benzyl carbocation.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (20% EtOAc/Hexanes). The product phenol will appear as a highly polar, UV-active spot that stains strongly with Ferric Chloride ( FeCl3 ).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Purify the crude residue directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the product from the thioanisole-benzyl adducts.

References

-

Identification and Synthesis of a Nitrophenyl Metabolite of Rinskor Active from Terrestrial Aerobic Soil Studies. Organic Process Research & Development, ACS Publications.[Link]

-

A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, ACS Publications.[Link]

-

Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Semantic Scholar.[Link]

Technical Support Center: Improving Reaction Yield in 2-(Benzyloxy)-1-fluoro-4-nitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Reaction Overview: The Chemistry at Play

The synthesis of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene from 2,4-difluoronitrobenzene and benzyl alcohol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction hinges on the attack of a potent nucleophile, the benzyl alkoxide, on an electron-deficient aromatic ring.

Reaction Scheme:

2,4-Difluoronitrobenzene reacts with Benzyl Alcohol in the presence of a base to yield a mixture of isomeric products.

The nitro group (NO₂) is a powerful electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack by pulling electron density away from it. This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the nitro group.[1][2] Consequently, both fluorine atoms are susceptible to substitution. A primary challenge in this synthesis is achieving regioselectivity to favor the desired 2-substituted product over the 4-substituted isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my overall reaction yield consistently low?

Low yields in this synthesis typically stem from one or more of the following core issues:

-

Incomplete Nucleophile Generation: Benzyl alcohol is a weak nucleophile. It must be fully deprotonated by a suitable base to form the much more reactive benzyl alkoxide anion. Incomplete deprotonation is a very common reason for low conversion.[3][4]

-

Presence of Water: The SNAr reaction is highly sensitive to moisture. Water can consume the base and hydrolyze the starting material. Anhydrous conditions are critical for success.[4]

-

Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions. Polar aprotic solvents are strongly recommended.[1][5]

-

Poor Regioselectivity: Formation of the undesired 4-benzyloxy isomer consumes starting material and complicates purification, thereby reducing the isolated yield of the target compound.

Q2: What is the optimal base and solvent combination?

The ideal combination creates a highly reactive "naked" nucleophile.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are the best choices. They effectively solvate the cation (e.g., K⁺ from KOH) but poorly solvate the alkoxide anion, maximizing its nucleophilicity.[1][5] Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[1]

-

Base: A strong enough base is needed to quantitatively deprotonate benzyl alcohol (pKa ~16) but not so harsh as to cause decomposition. Finely powdered Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) are effective and economical choices. Sodium Hydride (NaH) is also highly effective as it generates hydrogen gas, driving the deprotonation to completion. Potassium carbonate (K₂CO₃) can also be used, often at slightly higher temperatures.[6]

Q3: My TLC shows two product spots close together. What are they and how can I separate them?

You are likely observing the two main isomeric products: 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (your target) and 4-(Benzyloxy)-1-fluoro-2-nitrobenzene.

-

Cause: The nitro group activates both the ortho (C2) and para (C4) positions. The para position is often electronically favored and less sterically hindered, meaning the 4-substituted isomer can be the major product under standard conditions.

-

Minimization: Achieving selectivity for the C2 position can be challenging. Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product, though this may require longer reaction times. Experimenting with bulkier bases or adding specific catalysts could potentially influence the ortho:para ratio.

-

Separation: These isomers often have very similar polarities. Separation typically requires careful flash column chromatography on silica gel, using a low-polarity eluent system with a shallow gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane).[7]

Q4: How does a phase-transfer catalyst (PTC) help in this reaction?

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve yields, especially when using a solid base like KOH or K₂CO₃ in an organic solvent.

-

Mechanism: The PTC forms an ion pair with the hydroxide or carbonate anion from the solid phase and transports it into the organic phase where the benzyl alcohol is dissolved. This facilitates the deprotonation of the alcohol to form the alkoxide. The catalyst then transports the alkoxide to the aromatic substrate.[8][9][10] This process increases the reaction rate under milder conditions and can improve reproducibility.

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

| Problem Encountered | Potential Cause | Recommended Solution & Scientific Rationale |

| 1. Low to No Conversion of 2,4-Difluoronitrobenzene | a) Incomplete Deprotonation: The concentration of the active benzyl alkoxide nucleophile is too low. | Use 1.2-1.5 equivalents of a strong, dry, finely powdered base (e.g., KOH, NaOH, NaH). Using a slight excess ensures complete deprotonation of the benzyl alcohol.[3] A powdered base provides a larger surface area for reaction. If using NaH, allow for complete hydrogen evolution before proceeding. |

| b) Inappropriate Solvent: The chosen solvent is either protic (reducing nucleophilicity) or not polar enough to support the reaction intermediates. | Switch to a dry, polar aprotic solvent like DMF or DMSO. These solvents excel at solvating the counter-ion of the base while leaving the alkoxide nucleophile highly reactive and available for attack.[1][5] | |

| c) Reaction Temperature Too Low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature. A typical range for this SNAr reaction is 50-100 °C.[4][5] Monitor the reaction progress by TLC every 1-2 hours to find the optimal balance between reaction rate and side product formation. | |

| d) Presence of Moisture: Water is reacting with the base and/or hydrolyzing the starting material. | Ensure all glassware is oven-dried and reagents are anhydrous. Use solvents from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[4] | |

| 2. Significant Side Product Formation | a) Di-substitution Product: Excess benzyl alkoxide attacks the product, substituting the second fluorine atom. | Use a controlled stoichiometry. Employ no more than 1.0-1.1 equivalents of benzyl alcohol and the corresponding amount of base relative to the 2,4-difluoronitrobenzene. Add the benzyl alcohol/base solution slowly to the solution of the aromatic starting material to maintain a low concentration of the nucleophile. |

| b) Undesired 4-Benzyloxy Isomer: The reaction favors substitution at the C4 position over the desired C2 position. | Optimize for regioselectivity. This is the most significant challenge. Start by running the reaction at a lower temperature (e.g., room temperature or 40°C) for a longer period. While the overall rate will be slower, it may favor the formation of one isomer over the other. The use of a phase-transfer catalyst can sometimes influence regioselectivity.[8] Careful analysis (e.g., by ¹H NMR or GC-MS) of the crude product is essential to determine the isomeric ratio. | |

| c) Benzyl Alcohol Decomposition: The benzyl alcohol is oxidizing to benzaldehyde or undergoing other side reactions under harsh basic conditions or high heat. | Avoid excessively high temperatures and prolonged reaction times. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. Adding the base to the benzyl alcohol at a lower temperature before heating can also mitigate decomposition. |

Visualizing the Troubleshooting Process

The following workflow provides a logical path for diagnosing and solving low-yield issues.

Caption: A systematic workflow for troubleshooting low yields.

Visualizing the Reaction Mechanism

Understanding the SNAr mechanism is key to rational optimization. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Caption: The two-step addition-elimination mechanism of SNAr.

Recommended Experimental Protocol

This protocol incorporates best practices to maximize the yield of the target compound. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Preparation:

-

Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

-

To a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add finely powdered potassium hydroxide (KOH, 1.5 eq.).

-

Add anhydrous DMF (30 mL) to the flask.

-

-

Nucleophile Generation:

-

Slowly add benzyl alcohol (1.1 eq.) to the stirred suspension of KOH in DMF at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the potassium benzyl alkoxide.

-

-

SNAr Reaction:

-

In a separate flask, dissolve 2,4-difluoronitrobenzene (1.0 eq.) in anhydrous DMF (10 mL).

-

Add the 2,4-difluoronitrobenzene solution dropwise to the benzyl alkoxide mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath.

-

-

Monitoring and Workup:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2,4-difluoronitrobenzene is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and impurities.

-

References

- Benchchem. (2025). Troubleshooting low yields in solvent-free allyl ether synthesis. Benchchem Technical Support.

- Benchchem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem Technical Support.

- Benchchem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem Technical Support.

-

Wikipedia. (2024). Williamson ether synthesis. Wikipedia. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Benchchem. (2025). Technical Support Center: Chromatographic Purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem Technical Support.

-

Wikipedia. (2024). Phase-transfer catalyst. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2007). 1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biomedres.us [biomedres.us]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Optimizing palladium catalyst loading for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene reduction

Welcome to the Advanced Troubleshooting Guide for the chemoselective reduction of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene . This guide is designed for synthetic chemists and drug development professionals facing challenges with over-reduction (debenzylation and hydrodefluorination) during palladium-catalyzed hydrogenation.

Below, we deconstruct the thermodynamic and kinetic causality of this reaction, provide data-driven FAQs, and establish a self-validating protocol to ensure reproducible chemoselectivity.

Part 1: Diagnostic Overview & Reaction Causality

When subjecting 2-(Benzyloxy)-1-fluoro-4-nitrobenzene to standard Palladium on Carbon (Pd/C) hydrogenation, you are initiating a kinetic race between three competing pathways. The nitro group is highly susceptible to reduction, but the presence of a benzyl ether (-OBn) and an aryl fluoride (-F) introduces severe risks of over-reduction[1].

-

Nitro Reduction (Desired): The N-O bond has a very low activation energy on the Pd surface, making it kinetically favored.

-

O-Debenzylation (Undesired): Benzyl ethers undergo hydrogenolysis when the aromatic ring of the benzyl group coordinates flat against the Pd surface, allowing oxidative addition into the C-O bond[2].

-

Hydrodefluorination (Undesired): While the starting material is electron-poor and stable, the resulting fluoroaniline product is electron-rich. This increased electron density weakens the C-F bond, making it susceptible to oxidative addition by Pd(0) and subsequent loss of HF.

Fig 1. Competing reaction pathways during the palladium-catalyzed reduction of the substrate.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My benzyl ether is cleaving before the nitro reduction is complete. Why is this happening, and how does catalyst loading affect it? A1: This is a classic issue of excess active surface area. At standard catalyst loadings (e.g., 10 mol% Pd), there is a massive local excess of active hydrogen on the metal surface. Because nitro reduction is extremely fast, it consumes the substrate rapidly. Once the local concentration of nitro groups drops, the excess active Pd immediately begins coordinating the benzyl ether's aromatic ring, initiating C-O cleavage[3]. Solution: By strictly limiting the Pd loading to 1–2 mol% , you intentionally "starve" the reaction kinetically. The highly reactive nitro group will outcompete the benzyl ether for the scarce active sites, widening your time window to quench the reaction before hydrogenolysis begins.

Q2: I reduced the catalyst loading, but I am still seeing 5-10% debenzylation. How can I chemically suppress this? A2: You must alter the electronic nature of the catalyst surface using a poison. Adding a Lewis basic modifier, such as pyridine , competitively binds to the most active sites on the palladium surface[2]. Because benzyl ether cleavage requires strong, multi-point coordination of its aromatic ring to the Pd surface, pyridine blocks this interaction. The nitro group, however, requires minimal surface coordination to reduce, allowing the reaction to proceed chemoselectively. Alternatively, pre-poisoned catalysts like Pd/C(en) (ethylenediamine-poisoned) achieve the exact same effect without requiring liquid additives[4].

Q3: I am observing a loss of the fluorine atom (hydrodefluorination). What triggers this, and how do I prevent it? A3: Hydrodefluorination is triggered by the electronic shift that occurs after the nitro group is reduced. The resulting amino group (-NH2) strongly donates electron density into the aromatic ring. This electron-rich state stabilizes the Pd oxidative addition intermediate at the C-F bond. Solution: Never use basic additives (like TEA or NaOH) in this specific reaction, as bases neutralize the expelled HF and thermodynamically drive defluorination forward. Keep the reaction strictly neutral, maintain low hydrogen pressure (1 atm), and use strict In-Process Controls (IPC) to stop the reaction the moment the nitro group is consumed.

Part 3: Quantitative Optimization Data

To demonstrate the causality of catalyst choice and loading, review the optimization matrix below. This data illustrates how tuning the Pd surface directly dictates chemoselectivity.

| Catalyst System | Loading (mol% Pd) | Additive / Modifier | Reaction Time | Nitro Conversion | Benzyl Ether Cleavage | Defluorination |

| 10% Pd/C (Standard) | 10% | None | 1.0 h | 100% | > 45% | ~ 8% |

| 5% Pd/C (Standard) | 5% | None | 2.5 h | 100% | 15% | < 2% |

| 5% Pd/C (Optimized) | 2% | Pyridine (0.5 eq) | 4.5 h | 100% | < 1% | Not detected |

| 5% Pd/C(en) | 2% | None (en bound) | 6.0 h | 100% | Not detected | Not detected |

Table 1: Impact of catalyst loading and surface modifiers on the chemoselective reduction of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, do not rely on fixed reaction timers. The following protocol is designed as a self-validating system , requiring baseline establishment and active monitoring to guarantee success.

Fig 2. Self-validating workflow for chemoselective nitro reduction to prevent over-reaction.

Step-by-Step Methodology

1. Preparation & Baseline (The Validation Step)

-

Dissolve 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (1.0 equiv) in HPLC-grade Ethyl Acetate (EtOAc) or Methanol (0.1 M concentration). Note: EtOAc often suppresses debenzylation slightly better than Methanol.

-

Critical Action: Withdraw a 50 µL aliquot, dilute, and run a baseline HPLC/UPLC injection. You must establish the exact retention time and integration area of the starting material to accurately judge the end-point.

2. Catalyst & Modifier Addition

-

Add Pyridine (0.5 equiv) to the solution to act as a surface modifier[2].

-

Carefully add 5% Pd/C (calculate mass to achieve exactly 1.5 mol% Pd relative to the substrate).

3. Reaction Initiation

-

Purge the reaction flask with Nitrogen ( N2 ) for 5 minutes to remove oxygen.

-

Introduce Hydrogen ( H2 ) via a balloon (1 atm). Do not use a pressurized Parr shaker, as elevated pressure accelerates hydrodefluorination.

-

Stir vigorously at ambient temperature (20–25 °C).

4. In-Process Control (IPC) Monitoring

-

At T = 60 minutes, and every 30 minutes thereafter, withdraw a 50 µL aliquot.

-

Filter the aliquot through a micro-syringe filter (PTFE, 0.2 µm) to remove Pd/C, preventing further reaction in the HPLC vial.

-

Analyze via HPLC. Compare the disappearance of the starting material peak against your T=0 baseline.

5. Quench and Isolation

-

The exact moment the starting material peak integrates to < 0.5%, immediately stop the stirring.

-

Evacuate the hydrogen atmosphere and flush heavily with N2 .

-

Filter the entire reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the pure 2-(Benzyloxy)-1-fluoro-4-aminobenzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]

- 3. file.scirp.org [file.scirp.org]

- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Preventing benzyl group cleavage during nitro reduction of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Topic: Troubleshooting Debenzylation in 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: reducing a highly activated nitro group without triggering the hydrogenolysis of a sensitive benzyl ether or the hydrodefluorination of an aryl fluoride.

Standard catalytic hydrogenation conditions will almost certainly destroy your molecule. Below, you will find the mechanistic causality behind these failures, a decision workflow, and self-validating protocols to ensure absolute chemoselectivity.

Strategic Decision Workflow

Decision workflow for selective nitro reduction of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene.

Section 1: Causality & Troubleshooting FAQs

Q1: Why does standard catalytic hydrogenation (Pd/C, H₂) cause debenzylation of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene? A1: Palladium has a profound affinity for aromatic systems and readily inserts into benzylic C–O bonds via oxidative addition. Once the metal coordinates to the benzyl ether, surface-bound hydrides rapidly cleave the bond (hydrogenolysis), releasing toluene and the free phenol[1]. In your specific substrate, the highly electron-withdrawing nature of the nitro and fluoro groups further activates the aromatic ring, making the benzylic position exceptionally susceptible to Pd-catalyzed cleavage.

Q2: Is the aryl fluoride group also at risk during this reduction? A2: Yes. Although C–F bonds are thermodynamically stronger than C–Cl or C–Br bonds, hydrodefluorination can still occur under aggressive Pd-catalyzed hydrogenation conditions[1]. As the electron-donating amine forms, it alters the electron density of the ring, which can facilitate the oxidative addition of Pd into the C–F bond, leading to defluorinated byproducts.

Q3: How does the Fe/NH₄Cl system prevent both debenzylation and defluorination? A3: The Fe/NH₄Cl protocol operates via a Single-Electron Transfer (SET) mechanism rather than surface-mediated hydrogenation[2]. The highly electron-deficient nitro group easily accepts electrons from the zero-valent iron surface. Because this is an electrochemical-like reduction driven by specific reduction potentials, the benzylic C–O bond and the aryl C–F bond—which do not readily accept single electrons under these mildly acidic conditions—remain completely untouched[3].

Q4: What is the purpose of the specific pH adjustment in the SnCl₂ protocol? A4: Tin(II) chloride reduction generates acidic tin(IV) byproducts. If the reaction is simply extracted, these salts cause severe emulsions and trap the newly formed basic aniline product in the aqueous layer. Adjusting the pH to 7–8 with NaHCO₃ converts the tin species into insoluble Sn(OH)₄, which can be filtered or partitioned cleanly, releasing the free-base amine into the organic phase.

Section 2: Quantitative Data & Reagent Selection

To assist in your experimental design, the following table summarizes the expected chemoselectivity of various reduction methods when applied to 2-(Benzyloxy)-1-fluoro-4-nitrobenzene.

| Reduction Strategy | Reagent System | Benzyl Ether Retention | Aryl Fluoride Retention | Typical Amine Yield | Scalability / Notes |

| Standard Hydrogenation | 10% Pd/C, H₂, MeOH | < 5% (Severe Cleavage) | ~60-70% (Partial Loss) | N/A (Complex Mixture) | High risk of over-reduction and side reactions[1]. |

| Poisoned Hydrogenation | 5% Pt/C (Sulfided), H₂ | > 95% | > 98% | 85 - 90% | Excellent for large-scale manufacturing; requires pressure vessel. |

| Dissolving Metal (SET) | Fe powder, NH₄Cl, EtOH/H₂O | > 99% | > 99% | 90 - 98% | Highly reliable bench-scale method[2]. |

| Metal Salt (SET) | SnCl₂·2H₂O, EtOH | > 99% | > 99% | 85 - 95% | Generates heavy metal waste; requires careful workup. |

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints so you can verify the integrity of the molecule at every stage.

Protocol A: Iron-Mediated SET Reduction (Fe/NH₄Cl)

This is the premier method for bench-scale synthesis due to its absolute chemoselectivity and mild nature.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol and Water to achieve a 0.2 M concentration.

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and stir until fully dissolved. Causality: NH₄Cl acts as a mild proton source that avoids the harshness of strong acids, preventing ether cleavage.

-

Reduction: Add Iron powder (Fe, 325 mesh, 5.0–10.0 eq) in one portion.

-

Heating: Heat the mixture to 70–80 °C (reflux) with vigorous stirring for 2–4 hours. Scientist's Note: Vigorous stirring is critical because this is a heterogeneous biphasic reaction; mass transfer limits the reaction rate.

-

Filtration: Cool to room temperature and filter the mixture through a pad of Celite® to remove iron residues. Wash the pad generously with Ethyl Acetate.

-

Workup: Partition the filtrate between Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

System Validation & Quality Control:

-

In-Process Control (IPC): TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the UV-active starting material (higher Rf) and the appearance of a polar, ninhydrin-active amine spot (lower Rf).

-

Mass Integrity Check: LC-MS analysis of the crude mixture must show a mass shift of exactly -30 Da (M+H: NO₂ to NH₂). A peak at -120 Da indicates catastrophic debenzylation.

-

Structural Verification: ¹H NMR (CDCl₃) must retain the characteristic benzyl singlet at ~5.1 ppm (2H) to confirm the ether remains fully intact.

Protocol B: Tin(II) Chloride Reduction (SnCl₂·2H₂O)

An alternative chemical reduction that is highly specific for nitro groups in the presence of ethers and halogens.

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate (1.0 eq) in absolute Ethanol (0.2 M).

-

Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

Heating: Heat to 70 °C under a nitrogen atmosphere for 1–2 hours.

-

Quenching: Cool to room temperature and pour the mixture into crushed ice.

-

Critical pH Adjustment: Carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃. Causality: This neutralizes the acidic tin salts and precipitates them as Sn(OH)₄, preventing emulsions and freeing the trapped amine product.

-

Extraction: Extract the aqueous suspension with Ethyl Acetate (3x).

-

Isolation: Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure amine.

System Validation & Quality Control:

-

Phase Separation Check: If the organic and aqueous layers do not separate cleanly during step 6, the pH is likely too low. Add additional NaHCO₃ until the tin salts fully precipitate and the layers resolve.

-

IR Spectroscopy: The product should exhibit strong N-H stretching bands around 3300–3400 cm⁻¹, with the complete absence of the asymmetric NO₂ stretch at ~1530 cm⁻¹.

Section 4: References

-

BenchChem. "Challenges in the selective reduction of the nitro group." 2

-

BenchChem. "selective reduction of nitro group without affecting other functional groups." 3

-

StackExchange. "Selective reduction of nitro group to amine, in benzene ring containing nitrile?"

-

ResearchGate. "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2."1

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the chromatographic complexities of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene. This highly hydrophobic, electron-deficient aromatic intermediate requires precise reversed-phase (RP-HPLC) conditions to accurately monitor its purity and resolve it from structurally similar synthetic precursors like 2-fluoro-5-nitrophenol and benzyl bromide.

Section 1: The Self-Validating Methodology Blueprint

To ensure regulatory compliance and analytical reliability, this protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own performance against ICH Q2(R1) standards before any sample data is acquired[1].

Step-by-Step Protocol:

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

-

Mobile Phase B (Organic): 100% LC-MS grade Methanol.

-